molecular formula C13H10BrNO B1373701 5-(3-Bromobenzoyl)-2-methylpyridine CAS No. 1187169-25-0

5-(3-Bromobenzoyl)-2-methylpyridine

Cat. No. B1373701
M. Wt: 276.13 g/mol
InChI Key: PJZAQDUMGIWFAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 3-bromobenzoyl chloride or a similar acylating agent. This would introduce the 3-Bromobenzoyl group onto the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring substituted with a 3-Bromobenzoyl group at the 5th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

As a bromobenzoyl derivative, this compound might undergo nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group, and the carbonyl group can act as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack .

Scientific Research Applications

Antibacterial/Antifungal Activities

  • Scientific Field : Biochemical and Medicinal Research .
  • Summary of the Application : Bromobenzoyl derivatives have been found to have significant antibacterial and antifungal activities . They are synthesized by acylating methyl β-D-galactopyranoside (β-MGP) with 3-bromobenzoyl chloride and 4-bromobenzoyl chloride .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized by acylating β-MGP with 3-bromobenzoyl chloride and 4-bromobenzoyl chloride in anhydrous N,N-dimethylformamide/triethylamine to obtain 6-O-substitution products . These products were then converted into 2,3,4-tri-O-acyl derivatives with different aliphatic and aromatic substituents .
  • Results or Outcomes : In vitro biological experiments against five bacteria and two fungi revealed ascending antifungal and antibacterial activities compared with their antiviral activities . Most of these derivatives showed >780% inhibition of fungal mycelial growth .

Chemical Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “5-(3-Bromobenzoyl)-2-methylpyridine” could potentially be used in the synthesis of other organic compounds . Bromobenzoyl derivatives are often used as intermediates in organic synthesis due to their reactivity .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the target compound being synthesized. Generally, bromobenzoyl derivatives can undergo reactions such as nucleophilic substitution or coupling reactions to form new bonds .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. The product could potentially be a wide range of organic compounds .

Chemical Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “5-(3-Bromobenzoyl)-2-methylpyridine” could potentially be used in the synthesis of other organic compounds . Bromobenzoyl derivatives are often used as intermediates in organic synthesis due to their reactivity .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the target compound being synthesized. Generally, bromobenzoyl derivatives can undergo reactions such as nucleophilic substitution or coupling reactions to form new bonds .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. The product could potentially be a wide range of organic compounds .

properties

IUPAC Name

(3-bromophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZAQDUMGIWFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromobenzoyl)-2-methylpyridine

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